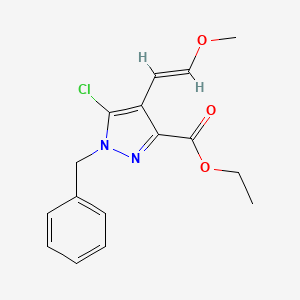

Ethyl 1-benzyl-5-chloro-4-(2-methoxyvinyl)pyrazole-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 1-benzyl-5-chloro-4-[(E)-2-methoxyethenyl]pyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClN2O3/c1-3-22-16(20)14-13(9-10-21-2)15(17)19(18-14)11-12-7-5-4-6-8-12/h4-10H,3,11H2,1-2H3/b10-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBNHOJSAYLEUDM-MDZDMXLPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=C1C=COC)Cl)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=NN(C(=C1/C=C/OC)Cl)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-benzyl-5-chloro-4-(2-methoxyvinyl)pyrazole-3-carboxylate typically involves multi-step organic reactions

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base.

Chlorination: The chloro substituent is typically introduced through a halogenation reaction, using reagents such as thionyl chloride or phosphorus pentachloride.

Methoxyvinyl Group Addition: The methoxyvinyl group can be added through a Heck reaction, involving the coupling of a vinyl ether with the pyrazole derivative in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Wittig Reaction for Methoxyvinyl Group Installation

The compound is synthesized via a Wittig reaction starting from ethyl 1-benzyl-5-chloro-4-formyl-1H-pyrazole-3-carboxylate (16 ) :

-

Reagents : Phosphonium ylide (Ph₃P⁺CH₂OMeCl⁻), t-BuOK

-

Solvent : THF

-

Conditions : 0°C initiation, followed by 16-hour stirring at 15°C under N₂.

-

Yield : 53.6% after column chromatography (petroleum ether/ethyl acetate gradient).

The reaction proceeds via ylide-mediated olefination, selectively installing the 2-methoxyvinyl group at position 4 of the pyrazole ring.

1.2.1 Methoxyvinyl Group Reactivity

The 2-methoxyvinyl moiety serves as a precursor for further modifications:

-

Hydrolysis : Under acidic conditions, the methoxy group can hydrolyze to yield a ketone or aldehyde intermediate, enabling subsequent nucleophilic additions .

-

Oxidation : Potential oxidation to a carbonyl group for cross-coupling applications.

1.2.2 Ester Hydrolysis

The ethyl ester at position 3 can undergo base- or acid-catalyzed hydrolysis to produce the corresponding carboxylic acid, enhancing water solubility for biological studies .

1.2.3 Chlorine Substitution

The 5-chloro substituent is primed for nucleophilic aromatic substitution (e.g., with amines or thiols) or transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura) .

Spectral Data

-

¹H NMR (400 MHz, CDCl₃) :

δ 7.29–7.35 (m, 4H, Ar-H), 7.21–7.22 (m, 2H, Ar-H), 6.03 (d, J = 13.2 Hz, 1H, CH=), 5.45 (s, 2H, N-CH₂), 4.41–4.46 (m, 2H, OCH₂CH₃), 3.71 (s, 3H, OCH₃), 1.43 (t, J = 7.2 Hz, 3H, OCH₂CH₃). -

LC-MS : m/z [M + H]⁺ = 321.1 (calculated for C₁₆H₁₇ClN₂O₃) .

Reaction Optimization Table

| Parameter | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Solvent | THF | 53.6 | 90 |

| Temperature | 0°C initiation → 15°C reaction | 53.6 | 90 |

| Base | t-BuOK | 53.6 | 90 |

| Purification Method | Column chromatography | 53.6 | 97 |

Stability and Handling

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C16H17N2O3Cl

- Molecular Weight : 320.77 g/mol

- CAS Number : 2095516-88-2

The compound features a pyrazole ring, which is known for its biological activity, making it a valuable scaffold in drug design.

Medicinal Chemistry Applications

1. Anticancer Activity

- Ethyl 1-benzyl-5-chloro-4-(2-methoxyvinyl)pyrazole-3-carboxylate has been studied for its potential as an anticancer agent. Research indicates that compounds with similar structures can act as selective androgen receptor modulators (SARMs), which are useful in treating androgen-dependent cancers, such as prostate cancer. The compound's ability to modulate androgen receptors could lead to the development of new therapeutic strategies for cancer treatment .

2. Anti-inflammatory Properties

- Preliminary studies suggest that pyrazole derivatives can exhibit anti-inflammatory effects. This compound may also possess similar properties, making it a candidate for further investigation in inflammatory disease models .

Agricultural Applications

1. Pesticide Development

- The unique structure of this compound positions it as a potential active ingredient in pesticide formulations. Its efficacy against specific pests and diseases can be explored through structure-activity relationship (SAR) studies, leading to the development of novel agrochemicals .

2. Herbicide Potential

- Similar compounds have been evaluated for herbicidal activity. The introduction of the methoxyvinyl group may enhance the herbicidal properties of this compound, warranting further research into its application in crop protection .

Material Science Applications

1. Polymer Chemistry

- The compound's reactivity can be harnessed in polymer synthesis. Its functional groups allow it to serve as a building block for creating novel polymers with specific properties, such as increased thermal stability or enhanced mechanical strength .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of Ethyl 1-benzyl-5-chloro-4-(2-methoxyvinyl)pyrazole-3-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the chloro and methoxyvinyl groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

Substituent Variations at Key Positions

The structural uniqueness of this compound lies in its substitution pattern. Below is a comparative analysis with similar pyrazole-3-carboxylates:

Key Observations :

- Position 1 : Benzyl and dichlorophenyl groups enhance lipophilicity, favoring membrane penetration in agrochemicals, while 4-methoxybenzyl introduces electron-donating effects for altered reactivity .

- Position 5 : Chlorine atoms improve electronegativity and bioactivity, as seen in pesticidal derivatives like S1-2 .

Physicochemical Properties

- Solubility : The benzyl and dichlorophenyl derivatives exhibit lower aqueous solubility compared to methoxybenzyl analogs due to increased hydrophobicity .

- Stability : Thiazole-linked derivatives (e.g., compound in ) show enhanced thermal stability owing to aromatic thiazole rings .

- Reactivity : The 2-methoxyvinyl group undergoes [2+2] cycloaddition under UV light, a property absent in oxoethyl or methyl-substituted analogs .

Biological Activity

Ethyl 1-benzyl-5-chloro-4-(2-methoxyvinyl)pyrazole-3-carboxylate, with the CAS number 2095516-88-2, is a heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, exploring its mechanisms, effects on various biological systems, and relevant case studies.

This compound exhibits a range of biological activities primarily through its interaction with various molecular targets. The pyrazole moiety is known to influence several biochemical pathways, including:

- Inhibition of Enzyme Activity: The compound has been shown to inhibit key enzymes involved in metabolic pathways, potentially affecting cellular proliferation and survival.

- Antioxidant Properties: Preliminary studies suggest that this compound may exhibit antioxidant activity, which can protect cells from oxidative stress.

Pharmacological Effects

-

Antitumor Activity:

- Case studies indicate that compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell cycle progression.

-

Anti-inflammatory Effects:

- Research has shown that derivatives of pyrazole can modulate inflammatory pathways. This compound is hypothesized to reduce the production of pro-inflammatory cytokines, thereby alleviating inflammation in experimental models.

-

Neuroprotective Effects:

- Some studies suggest that pyrazole derivatives may have neuroprotective properties, potentially beneficial in neurodegenerative diseases such as Alzheimer's. These effects are often linked to the modulation of neuroinflammatory responses and oxidative stress reduction.

Data Table: Summary of Biological Activities

Case Study 1: Antitumor Efficacy

A study conducted on the effects of this compound on breast cancer cell lines demonstrated significant cytotoxicity at micromolar concentrations. The compound was found to induce apoptosis through the activation of caspase pathways, leading to cell death.

Case Study 2: Anti-inflammatory Mechanism

In an experimental model of arthritis, treatment with this pyrazole derivative resulted in a marked decrease in inflammatory markers such as TNF-alpha and IL-6. Histological analysis revealed reduced synovial inflammation compared to control groups, suggesting potential therapeutic applications in inflammatory diseases.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of Ethyl 1-benzyl-5-chloro-4-(2-methoxyvinyl)pyrazole-3-carboxylate to improve yield and purity?

- Methodological Answer : Synthesis optimization involves selecting appropriate reaction conditions (e.g., temperature, solvent) and purification techniques. For example, column chromatography using hexane/ethyl acetate mixtures (60–80% yield) is effective for isolating intermediates, while recrystallization from ethanol or DMSO can enhance purity without chromatography . Adjusting stoichiometry of reagents like methoxymethylene-triphenylphosphonium chloride and butyl lithium ( ) or optimizing reaction times (2 hours at room temperature) may improve yield.

Q. What spectroscopic and chromatographic methods are recommended for characterizing the structural integrity of this compound?

- Methodological Answer : A combination of NMR, NMR, and TOF-MS is essential for verifying molecular structure and functional groups. Single-crystal X-ray diffraction (SC-XRD) provides definitive confirmation of stereochemistry and crystal packing, as demonstrated in studies of analogous pyrazole derivatives . High-performance liquid chromatography (HPLC) or LC-MS can assess purity, particularly for detecting byproducts from vinyl or benzyl substituent reactions.

Advanced Research Questions

Q. How do crystallographic data resolve ambiguities in the molecular conformation of this compound, and what software tools are essential for this analysis?

- Methodological Answer : SC-XRD data analyzed via SHELX or ORTEP-3 can resolve conformational ambiguities, such as the geometry of the 2-methoxyvinyl group (E/Z isomerism) or torsional angles in the pyrazole ring. Mercury CSD 2.0 enables visualization of intermolecular interactions (e.g., hydrogen bonding, π-π stacking) and packing patterns, critical for understanding stability and reactivity . For flexible substituents, low-temperature (90 K) data collection minimizes thermal motion artifacts .

Q. What strategies can address discrepancies between theoretical and experimental spectroscopic data for this compound?

- Methodological Answer : Discrepancies between computational (DFT) and experimental NMR shifts may arise from solvent effects or dynamic conformations. Solvent correction models (e.g., IEFPCM for NMR) and conformational sampling (molecular dynamics) improve alignment. For mass spectrometry, isotopic pattern matching (e.g., using Bruker Daltonics tools) distinguishes fragmentation pathways from impurities . Cross-validation with SC-XRD data (e.g., bond lengths/angles) resolves structural uncertainties .

Q. How can structure-activity relationship (SAR) studies be designed to explore the bioactivity of this pyrazole derivative?

- Methodological Answer : SAR studies should systematically modify substituents (e.g., methoxyvinyl, benzyl, or chloro groups) and assess bioactivity (e.g., enzyme inhibition, receptor binding). For example:

- Replace the 2-methoxyvinyl group with ethoxy or fluorine analogs to evaluate electronic effects ( ).

- Test derivatives against pharmacological targets (e.g., System Xc− transporter in ) using radioligand assays.

- Correlate crystallographic data (e.g., dihedral angles) with activity to identify pharmacophoric features .

Q. What are the challenges in determining the crystal structure of derivatives with flexible substituents like the 2-methoxyvinyl group?

- Methodological Answer : Flexible groups often cause disorder in crystal lattices, complicating electron density maps. Strategies include:

- Low-temperature crystallography (90 K) to reduce thermal motion .

- Twinning corrections (SHELXL) for overlapping reflections .

- Conformational analysis via Mercury’s packing similarity tools to compare with rigid analogs .

- Hydrogen bond engineering (e.g., introducing nitro groups for intramolecular interactions) to stabilize conformers .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting data on purification methods (column chromatography vs. recrystallization) for this compound?

- Methodological Answer : Column chromatography ( ) is optimal for crude mixtures with multiple byproducts, while recrystallization () suits high-purity intermediates. Researchers should:

- Use TLC to monitor reaction progress and identify optimal purification steps.

- Compare melting points (e.g., 95–98°C in ) with literature values to confirm purity post-recrystallization.

- Cross-validate purity via NMR integration or HPLC retention times .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.